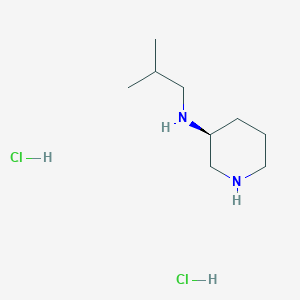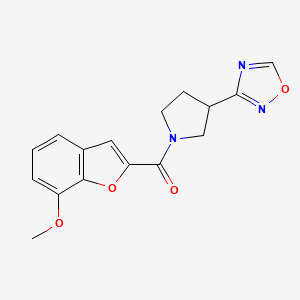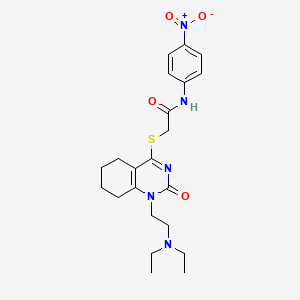
4-(dibutylsulfamoyl)-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dibutylsulfamoyl)-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide, also known as DBIBB, is a compound that has gained attention in scientific research due to its potential therapeutic applications. DBIBB has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail.
Applications De Recherche Scientifique
4-(dibutylsulfamoyl)-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-viral properties. 4-(dibutylsulfamoyl)-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. In addition, 4-(dibutylsulfamoyl)-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. 4-(dibutylsulfamoyl)-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide has also been studied for its potential anti-viral properties, with promising results in inhibiting the replication of certain viruses.
Mécanisme D'action
4-(dibutylsulfamoyl)-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs). COX-2 is involved in the production of pro-inflammatory cytokines, while HDACs are involved in the regulation of gene expression. Inhibition of these enzymes by 4-(dibutylsulfamoyl)-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide may contribute to its anti-inflammatory and anti-cancer properties.
Effets Biochimiques Et Physiologiques
4-(dibutylsulfamoyl)-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide has been shown to have various biochemical and physiological effects, including reducing inflammation, inhibiting cancer cell growth, and inhibiting viral replication. In addition, 4-(dibutylsulfamoyl)-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide has been shown to have antioxidant properties and to inhibit the production of reactive oxygen species (ROS). 4-(dibutylsulfamoyl)-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide has also been shown to modulate the immune response and to have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-(dibutylsulfamoyl)-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide has several advantages for lab experiments, including its stability and solubility in water and organic solvents. However, 4-(dibutylsulfamoyl)-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide has some limitations, including its relatively high cost and limited availability. In addition, further studies are needed to determine the optimal concentration and dosing of 4-(dibutylsulfamoyl)-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide for different applications.
Orientations Futures
There are several future directions for research on 4-(dibutylsulfamoyl)-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide. One area of interest is the development of 4-(dibutylsulfamoyl)-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide-based drugs for the treatment of inflammatory diseases, cancer, and viral infections. Another area of interest is the study of the molecular mechanisms underlying the effects of 4-(dibutylsulfamoyl)-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide, including its interactions with enzymes and cellular pathways. Further studies are also needed to determine the safety and toxicity of 4-(dibutylsulfamoyl)-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide in vivo and to optimize its pharmacokinetic properties.
Méthodes De Synthèse
4-(dibutylsulfamoyl)-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide has been synthesized through various methods, including a one-pot reaction of 3-ethyl-4-methoxy-2-mercaptobenzothiazole with dibutyl sulfite and 4-nitrobenzoyl chloride, followed by reduction and amidation. Another method involves the reaction of 3-ethyl-4-methoxy-2-mercaptobenzothiazole with dibutyl sulfite, followed by oxidation and amidation. Both methods yield 4-(dibutylsulfamoyl)-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide as a white crystalline solid.
Propriétés
IUPAC Name |
4-(dibutylsulfamoyl)-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O4S2/c1-5-8-17-27(18-9-6-2)34(30,31)20-15-13-19(14-16-20)24(29)26-25-28(7-3)23-21(32-4)11-10-12-22(23)33-25/h10-16H,5-9,17-18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKELGMQNTIIICQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dibutylsulfamoyl)-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2773050.png)
![3-chloro-2-{5-[4-(phenylsulfanyl)phenyl]-1H-pyrazol-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B2773051.png)
![5-(chloromethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2773054.png)
![Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate](/img/structure/B2773056.png)






![5H,6H,8H-pyrano[3,4-b]pyridine-6,8-dione hydrochloride](/img/structure/B2773069.png)
